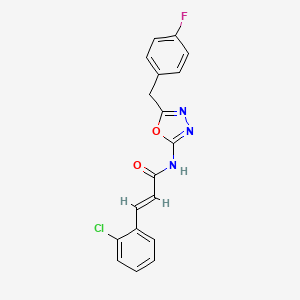
N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of both pyridine and thiophene rings connected through an oxalamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
-
Formation of Intermediate Amides: : The initial step involves the preparation of intermediate amides from pyridine-4-carboxylic acid and thiophene-2-carboxylic acid. These acids are converted to their respective amides using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
-
Oxalamide Formation: : The intermediate amides are then reacted with oxalyl chloride (COCl)2 in the presence of a base like triethylamine (Et3N) to form the oxalamide linkage. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture interference.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxalamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, facilitated by reagents like sodium hydride (NaH) or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Triethylamine (Et3N), sodium hydride (NaH)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学研究应用
N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism by which N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and van der Waals forces.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- N1-(pyridin-4-ylmethyl)-N2-(phenylmethyl)oxalamide
- N1-(pyridin-4-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-(pyridin-4-ylmethyl)-N2-(benzyl)oxalamide
Uniqueness
N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photovoltaic devices.
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(15-8-10-3-5-14-6-4-10)13(18)16-9-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUSAEUZKLLRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2579222.png)

![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579227.png)
![2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2579228.png)



![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B2579235.png)

![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide](/img/structure/B2579239.png)
![N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]but-2-ynamide](/img/structure/B2579240.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2579241.png)


